molecular formula C9H14N2O B2623190 2-(1H-imidazol-1-yl)cyclohexan-1-ol CAS No. 100199-09-5

2-(1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No. B2623190
CAS RN: 100199-09-5
M. Wt: 166.224
InChI Key: HELVEFCDBSXYQT-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)cyclohexan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest for researchers due to their versatile properties. Imidazole was first synthesized by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds, and their various structure reactions offer enormous scope in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)cyclohexan-1-ol” is characterized by the presence of an imidazole ring attached to a cyclohexanol group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical reactions. They are amphoteric in nature, meaning they can function as both an acid and a base . Due to the presence of a positive charge on either of the two nitrogen atoms, imidazole shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Dyes for Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications has been noted . The unique properties of imidazoles make them suitable for these applications.

Functional Materials

Imidazoles are being deployed in the development of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Catalysis

Imidazoles are also utilized in catalysis . Their unique chemical structure allows them to act as effective catalysts in a variety of chemical reactions.

Antifungal Activity

A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

Coupling Amino Acids

2-(1H-imidazol-1-yl)cyclohexan-1-ol has a wide range of applications including coupling amino acids . This process is crucial in the synthesis of proteins and peptides.

Preparation of Beta-Keto Sulfones

This compound is also used in the preparation of beta-keto sulfones . These are important intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on the specific derivative and its biological activity. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it is likely that research into imidazole and its derivatives will continue to be a significant area of interest in the field of medicinal chemistry. Future directions may include the development of new synthetic routes and the exploration of novel biological activities.

properties

IUPAC Name

2-imidazol-1-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h5-9,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVEFCDBSXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)cyclohexan-1-ol

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